4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16548270
InChI: InChI=1S/C8H10N2O/c1-3-8-6-9-10(7-8)4-5-11-2/h1,6-7H,4-5H2,2H3
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16548270

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole -

Specification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 4-ethynyl-1-(2-methoxyethyl)pyrazole
Standard InChI InChI=1S/C8H10N2O/c1-3-8-6-9-10(7-8)4-5-11-2/h1,6-7H,4-5H2,2H3
Standard InChI Key ZAQMBJYSWDDSLV-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(C=N1)C#C

Introduction

4-Ethynyl-1-(2-methoxyethyl)-1H-pyrazole is a compound belonging to the pyrazole class, characterized by its unique structure and potential applications in medicinal chemistry. It features an ethynyl group and a methoxyethyl side chain attached to the pyrazole ring, which are crucial for its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole typically involves cyclization reactions. A common approach includes:

  • Deprotonation: Using bases such as sodium hydride or potassium carbonate to initiate the reaction.

  • Purification: Techniques like recrystallization or chromatography are employed to isolate the product in high purity.

Biological Activities and Potential Applications

Pyrazole derivatives, including 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole, are known for their diverse biological activities:

  • Anti-inflammatory and Analgesic Effects: These compounds often exhibit anti-inflammatory and analgesic properties, making them candidates for pain management and anti-inflammatory therapies.

  • Antitumor Activity: Some pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting potential applications in oncology.

Comparison with Other Pyrazole Derivatives

Compound NameStructure FeaturesUnique Properties
4-Ethynyl-1-methyl-1H-pyrazoleEthynyl group, methyl substitutionKnown for anti-inflammatory properties
5-Ethynyl-1H-pyrazoleEthynyl group at position 5Exhibits potent antitumor activity
3-Methyl-1-(2-methoxyethyl)-1H-pyrazoleMethyl substitution at position 3Shows significant analgesic effects
4-Ethynyl-1-(4-fluorophenyl)-1H-pyrazoleFluorophenyl substitutionEnhanced bioactivity due to fluorine's electronegativity

Mechanism of Action

The mechanism of action for 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole involves interactions with biological targets such as enzymes or receptors. The ethynyl group can engage in π-π interactions or hydrogen bonding, while the methoxyethyl group may enhance solubility and bioavailability.

Future Research Directions

Future studies should focus on the specific interactions of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole with molecular targets to understand its pharmacological potential fully. Experimental investigations into its enzyme modulation and receptor binding capabilities will be crucial for developing therapeutic applications.

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